molecular formula C23H20ClN3O3 B2751202 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 672886-95-2

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2751202
CAS No.: 672886-95-2
M. Wt: 421.88
InChI Key: WDTMAFQMBUBRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline core fused to a 4,5-dihydro-1H-pyrazole ring substituted with a p-tolyl group at position 3 and an acetyl (ethanone) moiety at position 1. Its structural complexity arises from the integration of a dihydrodioxinoquinoline system, known for electron-deficient aromatic properties, and a dihydropyrazole ring, which imparts conformational rigidity.

Properties

IUPAC Name

1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-13-3-5-15(6-4-13)19-11-20(27(26-19)14(2)28)17-9-16-10-21-22(30-8-7-29-21)12-18(16)25-23(17)24/h3-6,9-10,12,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTMAFQMBUBRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O3C_{19}H_{20}ClN_3O_3 with a molecular weight of approximately 373.83 g/mol. The structure features a quinoline core fused with a dioxino moiety and a pyrazole ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Dioxinoquinoline Core : This is achieved through cyclization reactions involving chlorinated quinoline derivatives.
  • Introduction of the Pyrazole Moiety : The pyrazole ring is synthesized via condensation reactions with hydrazine derivatives.
  • Final Modification : The addition of the ethanone group is performed to enhance biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds related to this structure. For instance, research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).
  • Results : Compounds similar to 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone showed growth inhibition with GI50 values indicating effective concentrations around 15 µM in sensitive cell lines like PC-3 .
CompoundCell LineGI50 (µM)% Viability at 15 µM
1MDA-MB-2311070%
2PC-31556%
3MRC-5>15>82%

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . Studies have evaluated its effectiveness against various bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
  • Findings : The compound demonstrated significant inhibition against Gram-positive bacteria compared to standard antibiotics such as penicillin and streptomycin .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Cell Proliferation : The quinoline moiety is known to interfere with DNA synthesis and repair mechanisms in cancer cells.
  • Antimicrobial Action : It may disrupt bacterial cell wall synthesis or function by interacting with specific enzymes or proteins essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of related compounds found that modifications in the quinoline structure significantly enhanced cytotoxicity against prostate cancer cells. The presence of electron-withdrawing groups like chlorine was noted to increase potency .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial activity of similar derivatives against resistant strains of bacteria. This study emphasized the importance of structural modifications in enhancing bioactivity and overcoming resistance mechanisms .

Scientific Research Applications

Antimalarial Properties

Research has indicated that quinoline derivatives exhibit significant antimalarial activity. The presence of the chloro group in the structure may enhance the compound's interaction with biological targets relevant to malaria pathogens. Studies have shown that modifications on the quinoline ring can lead to variations in potency against Plasmodium falciparum, the causative agent of malaria .

Antitumor Effects

Quinoline-based compounds have been explored for their anticancer properties. Recent literature highlights that certain derivatives can act as inhibitors of histone deacetylases (HDACs), which are enzymes implicated in cancer progression. The incorporation of the dioxin and pyrazole structures may provide additional mechanisms for inhibiting tumor growth .

Study on Antimalarial Activity

A study focused on quinoline derivatives demonstrated that modifications at the 7-position significantly affected the inhibitory potency against PfPK6 (a protein kinase involved in malaria). The introduction of a chloro group was found to be less effective than methoxy groups but still provided a basis for further optimization .

Investigation into Antitumor Activity

Research investigating quinoline-based HDAC inhibitors revealed that certain compounds exhibited selective inhibition of HDAC classes, resulting in potent anticancer effects. The structural motifs similar to those found in 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were crucial for achieving these effects .

Summary of Applications

Application AreaDescriptionRelevant Studies
AntimalarialPotential to inhibit Plasmodium falciparum through enzyme interaction
AntitumorActs as an HDAC inhibitor with selective activity
Enzyme InhibitionModulates kinase activity related to cancer and malaria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Quinoline Hybrids

Reactivity and Functional Group Compatibility

  • Dihydropyrazole vs. Pyrano-Pyrazole Systems: The dihydropyrazole ring in the target compound is less prone to oxidation than the pyrano[2,3-c]pyrazol-6(1H)-one system in , which contains a fused pyran ring susceptible to ring-opening under acidic conditions.
  • Dihydrodioxinoquinoline vs. Thiazolidinone Cores: The electron-deficient dihydrodioxinoquinoline core may enhance π-π stacking interactions in biological targets compared to the sulfur-rich thiazolidinone system in , which could favor hydrogen bonding.

Crystallographic and Structural Validation

The target compound’s structure would likely be validated using SHELXL (), a program optimized for small-molecule refinement. Key steps include:

  • Data Collection: High-resolution X-ray diffraction to resolve the fused dihydrodioxinoquinoline and pyrazole rings.
  • Refinement: SHELXL’s robust handling of hydrogen bonding and torsional angles ensures accurate modeling of the p-tolyl and acetyl substituents .
  • Validation: Tools like PLATON () would assess geometric outliers, such as bond-length discrepancies in the dihydrodioxinoquinoline system.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions. A common method involves refluxing intermediates (e.g., hydrazines and ketones) in ethanol under acidic conditions, followed by recrystallization from DMF–EtOH (1:1) to improve purity . Optimization may involve adjusting reaction time, temperature, and catalyst choice (e.g., piperidine for improved yields) . Characterization via NMR and HPLC is critical to confirm structural integrity and purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP standards). Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood. Emergency procedures include immediate decontamination and consultation with a physician, as detailed in safety data sheets .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Single-crystal X-ray diffraction is the gold standard for resolving 3D molecular geometry, with data-to-parameter ratios ≥18.4 ensuring reliability . Complementary techniques include 1^1H/13^13C NMR for functional group analysis and FT-IR for identifying carbonyl (C=O) and aromatic (C-Cl) stretches .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Density functional theory (DFT) calculations can optimize molecular geometry and predict electrostatic potential surfaces, while molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to enzymes like cyclooxygenase-2. Validation against experimental crystallographic data ensures accuracy .

Q. What experimental designs are robust for studying environmental fate and ecotoxicological impacts?

Long-term environmental studies should adopt split-plot designs with randomized blocks to account variables like soil pH and microbial activity. Subplots can test degradation pathways (hydrolysis, photolysis), while LC-MS/MS quantifies metabolite formation . Replicate analyses (n=4) are critical for statistical significance .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity). Methodological solutions include:

  • Standardizing protocols (e.g., MTT assay for cytotoxicity).
  • Cross-validating results with orthogonal techniques (e.g., SPR for binding kinetics).
  • Reporting detailed metadata (e.g., solvent purity, incubation time) to enable replication .

Q. What advanced catalytic strategies enhance the compound’s synthetic scalability?

Asymmetric organocatalysis (e.g., proline derivatives) can improve enantioselectivity in pyrazole ring formation. Continuous flow reactors reduce reaction times and improve yield consistency compared to batch methods . Process optimization should prioritize green solvents (e.g., cyclopentyl methyl ether) to align with green chemistry principles .

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

Isotopic labeling (e.g., 14^{14}C-tagged ethanone) tracks metabolic pathways in vitro. Time-resolved fluorescence spectroscopy and stopped-flow techniques can capture transient intermediates in enzyme inhibition assays . Synchrotron-based XAS may reveal metal-binding capabilities relevant to anticancer activity .

Methodological Notes

  • Data Reproducibility : Use NIST-traceable reference materials and report confidence intervals for all measurements.
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicological testing and institutional biosafety protocols for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.